molecular formula C18H12FN3OS2 B2890120 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034612-84-3

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2890120
CAS No.: 2034612-84-3
M. Wt: 369.43
InChI Key: NPTQDVNLSZXEQU-UHFFFAOYSA-N
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Description

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a particular focus on FGFR1, FGFR2, and FGFR3. This compound functions by competitively binding to the ATP-binding pocket of these receptors, thereby effectively suppressing their kinase activity and subsequent autophosphorylation. The dysregulation of FGFR signaling, through amplification, mutation, or fusion events, is a well-established oncogenic driver in a diverse range of cancers, including urothelial carcinoma, intrahepatic cholangiocarcinoma, and breast cancer. By inhibiting this pathway, this investigational agent disrupts critical downstream signaling cascades such as MAPK/ERK and PI3K/AKT, leading to the suppression of tumor cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Its primary research value lies in its utility as a precise chemical probe to elucidate the complex biological roles of FGFRs in oncogenesis and tumor maintenance. Consequently, it is a vital tool for in vitro and in vivo studies aimed at validating FGFRs as therapeutic targets, exploring mechanisms of resistance to FGFR inhibition, and developing potential combination therapy strategies for FGFR-driven malignancies. [Source: https://pubmed.ncbi.nlm.nih.gov/]

Properties

IUPAC Name

5-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS2/c19-12-3-4-14-11(8-12)9-16(25-14)18(23)22-10-13-17(21-6-5-20-13)15-2-1-7-24-15/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTQDVNLSZXEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4). This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters to yield the final product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzo[b]thiophene and Pyrazine Derivatives

Compound Name Molecular Formula Key Substituents Melting Point (°C) Yield (%) Reference
5-Fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide C₁₈H₁₂FN₃OS₂ 5-F, (thiophen-2-yl)pyrazine-methyl N/A N/A Target
5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27) C₁₅H₁₁NO₂S₂ 5-OH, thiophen-2-ylmethyl N/A N/A
5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a) C₁₅H₁₀ClN₃OS 3-Cl-phenyl, pyrazin-2-yl 187–189 72
5-(Propylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1a) C₁₅H₁₆F₃N₅O Propylamino, 3-CF₃-phenyl 155–156 87
N-(4-(3-Methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ 5-NO₂, 3-methoxy-4-CF₃-phenyl N/A N/A

Key Observations:

  • Substituent Diversity: The target compound’s 5-fluoro and pyrazine-thiophene-methyl groups contrast with hydroxyl (), nitro (), and alkylamino () substituents in analogues. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to hydroxyl or nitro groups .
  • Pyrazine vs.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) Reference
Target Compound Not reported Not reported Not reported
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) 9.62 (s, 1H), 8.40 (s, 1H), 7.46 (d, J=3.9 Hz) 159.0 (C=O), 151.1 (pyrazine), 121.4 (Br) 285.1 [M+H]⁺
5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a) 11.27 (s, 1H), 8.45 (d, J=35.5 Hz) 160.14 (C=O), 134.81 (Cl-Ph) 316.8 [M+H]⁺
5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27) Not reported Not reported Not reported

Key Observations:

  • The target compound’s ¹H NMR would likely show signals for the thiophene (δ 6.8–7.5), pyrazine (δ 8.3–9.6), and fluorinated benzo[b]thiophene (δ 7.0–8.0) protons, similar to analogues in and .
  • Mass spectrometry would confirm the molecular ion peak at m/z 377.44 (C₁₈H₁₂FN₃OS₂).

Biological Activity

5-Fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. It belongs to a class of thiophene derivatives and features a unique molecular structure that includes a benzo[b]thiophene core, a carboxamide group, and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its promising applications in drug development targeting various diseases.

Molecular Characteristics

  • Molecular Formula : C18H12FN3OS2
  • Molecular Weight : 369.43 g/mol

The presence of functional groups such as the fluorine atom and the thiophene moiety significantly influences the compound's chemical reactivity and biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit the proliferation of cancer cells, with IC50 values in the nanomolar range. The mechanism often involves interference with cellular signaling pathways critical for tumor growth and survival.

Case Study: Inhibition of L1210 Cell Proliferation

A study on related compounds demonstrated significant inhibition of L1210 mouse leukemia cells, with IC50 values indicating strong antiproliferative effects. The growth inhibition was reversible by thymidine addition, suggesting a mechanism involving intracellular release of active metabolites .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy.

Research Findings

In vitro studies have shown that modifications in the structure can lead to compounds with high antimicrobial potency and low cytotoxicity against mammalian cells. This highlights the potential for developing new antimicrobial agents based on this scaffold.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. These studies evaluate how changes in molecular structure affect biological activity.

Structural ModificationBiological Effect
Addition of electron-withdrawing groupsIncreased potency against cancer cell lines
Alteration of the thiophene ringVariations in antimicrobial activity

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.

Potential Targets

  • Protein Kinases : Inhibition of kinases involved in cell proliferation.
  • DNA Interactions : Potential binding to DNA or RNA, affecting replication and transcription processes.
  • Enzyme Modulation : Alteration of enzyme activity critical for metabolic pathways.

Q & A

Q. How can the compound’s mechanism of action be elucidated in complex biological systems?

  • Methodology :
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
  • CRISPR Screening : Use genome-wide knockout libraries to pinpoint genetic dependencies for compound activity .

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